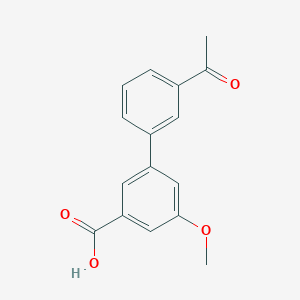

3-(3-Acetylphenyl)-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-acetylphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(6-11)13-7-14(16(18)19)9-15(8-13)20-2/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODMDCDOLWFVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689750 | |

| Record name | 3'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-27-1 | |

| Record name | 3'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Derivatization Strategies for 3 3 Acetylphenyl 5 Methoxybenzoic Acid

Convergent and Divergent Synthesis of the Core Scaffold

The synthesis of the 3-(3-Acetylphenyl)-5-methoxybenzoic acid core is most effectively approached through a convergent strategy, which involves the coupling of two pre-functionalized aromatic rings. This approach allows for flexibility in the synthesis of analogs and is generally more efficient than linear synthetic routes.

Strategic Disconnections and Retrosynthetic Pathways

A logical retrosynthetic analysis of this compound identifies the central carbon-carbon single bond between the two phenyl rings as the key disconnection point. This bond is strategically formed via a transition metal-catalyzed cross-coupling reaction. This disconnection leads to two key building blocks: a derivative of 3-methoxybenzoic acid and a derivative of acetophenone.

Specifically, the retrosynthesis can be envisioned as follows:

Disconnection 1 (C-C bond): The target molecule can be disconnected into a 3-halo-5-methoxybenzoic acid derivative (electrophile) and a 3-acetylphenyl organometallic reagent (nucleophile). The halogen is typically bromine or iodine. The organometallic species can be an organoboron, organozinc, or organotin reagent.

This leads to two primary synthetic precursors:

Aryl Halide Component: 3-Bromo-5-methoxybenzoic acid or a corresponding ester derivative.

Organometallic Component: 3-Acetylphenylboronic acid (for Suzuki-Miyaura coupling) or a 3-acetylphenylzinc halide (for Negishi coupling).

The synthesis of these precursors is well-established. For instance, 3-Bromo-5-methoxybenzoic acid is commercially available or can be synthesized from 3,5-dibromobenzoic acid through selective methoxylation. 3-Acetylphenylboronic acid can be prepared from 3-bromoacetophenone via a palladium-catalyzed borylation reaction.

Novel Catalytic Approaches for Aryl-Aryl Bond Formation

The formation of the biaryl bond in this compound is most commonly achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. numberanalytics.com These methods are favored for their high functional group tolerance and generally mild reaction conditions. tcichemicals.com

Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation. researchgate.net The reaction couples an organoboron compound (e.g., 3-acetylphenylboronic acid) with an organohalide (e.g., methyl 3-bromo-5-methoxybenzoate) in the presence of a palladium catalyst and a base. The use of an esterified benzoic acid is often preferred to avoid potential complications with the free carboxylic acid.

A representative reaction is shown below: Methyl 3-bromo-5-methoxybenzoate + 3-Acetylphenylboronic acid → Methyl 3-(3-acetylphenyl)-5-methoxybenzoate

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. rsc.orgresearchgate.net Modern advancements have introduced highly active catalyst systems that can effect this transformation under mild conditions and with low catalyst loadings. rsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. slideshare.netorgsyn.org Organozinc compounds are generally more reactive than organoboron compounds, which can be advantageous in certain cases. numberanalytics.com The reaction can be performed under base-free conditions, which can be beneficial for substrates sensitive to basic media. frontiersin.org

A representative reaction is: Methyl 3-bromo-5-methoxybenzoate + (3-Acetylphenyl)zinc chloride → Methyl 3-(3-acetylphenyl)-5-methoxybenzoate

The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent.

Stereoselective Synthesis Considerations and Chiral Pool Utilization

For the specific molecule this compound, which is achiral, considerations of stereoselective synthesis are generally not applicable. However, the broader class of substituted biaryls can exhibit a form of stereoisomerism known as atropisomerism. slideshare.netpharmaguideline.com This occurs when rotation around the single bond connecting the two aryl rings is hindered due to the presence of bulky ortho substituents. pharmaguideline.com

In the case of this compound, the substituents are in the meta positions, and therefore, the barrier to rotation around the C-C single bond is too low to allow for the isolation of stable atropisomers at room temperature. Consequently, the molecule does not exhibit axial chirality. youtube.com

Chiral pool utilization, which involves using readily available chiral natural products as starting materials, is not a relevant strategy for the synthesis of this achiral target molecule.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired biaryl product. Key parameters to consider include the catalyst system, base, solvent, and temperature. The following table presents a summary of typical conditions for Suzuki-Miyaura couplings of aryl bromides with phenylboronic acids, which can be adapted for the synthesis of this compound.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | nih.gov |

| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 92 | nih.gov |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 85-95 | researchgate.net |

| NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ | Toluene | 120 | ~90 | wikipedia.org |

Interactive Data Table: Suzuki-Miyaura Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | nih.gov |

| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 92 | nih.gov |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 90 | 85-95 | researchgate.net |

| NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ | Toluene | 120 | ~90 | wikipedia.org |

Functional Group Interconversions and Selective Modifications

Once the core scaffold of this compound is assembled, the acetyl group provides a versatile handle for further structural modifications.

Derivatization at the Carboxylic Acid Functionality (e.g., esters, amides for preclinical studies)

The carboxylic acid group is a primary site for modification to influence a compound's properties. While it can enhance solubility and provide strong interactions with target proteins, it is often derivatized to improve permeability, metabolic stability, or to act as a prodrug. nih.gov

Standard esterification and amidation reactions are routinely employed for this purpose. For instance, the carboxylic acid can be activated with coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT) and a non-nucleophilic base such as triethylamine (B128534) or Hünig's base. google.commdpi.com This activated intermediate can then be reacted with a wide array of alcohols or amines to yield the corresponding esters or amides.

In the context of GPR40 agonists, where the parent molecule is a key intermediate for drugs like Fasiglifam (TAK-875), the carboxylic acid is often essential for activity. plos.orgnih.gov However, preclinical studies may involve creating ester or amide derivatives to evaluate alternative delivery strategies or to probe the binding pocket. For example, forming a simple methyl ester can neutralize the charge and increase lipophilicity, which can be assessed in in vitro permeability assays. Amide derivatives, formed by coupling with various amines, can introduce new hydrogen bond donors and acceptors, potentially altering the binding mode and selectivity of the compound. nih.gov A general scheme for these derivatizations is presented below.

Table 1: Representative Ester and Amide Derivatization Reactions

| Derivative Type | Reagents & Conditions | Purpose in Preclinical Studies |

|---|---|---|

| Methyl Ester | MeOH, H2SO4 (cat.), Reflux | Increase lipophilicity, assess impact of charge removal on activity. |

| Ethyl Ester | EtOH, DCC, DMAP, CH2Cl2, rt | Prodrug potential, enhanced membrane permeability studies. |

| Benzylamide | Benzylamine, EDCI, HOBT, DMF, rt | Introduce steric bulk and new H-bonding interactions for SAR. |

Regioselective Modifications of the Methoxy-Substituted Phenyl Ring

The methoxy-substituted phenyl ring offers several positions for modification to fine-tune electronic and steric properties. The methoxy (B1213986) group is an ortho-, para-director for electrophilic aromatic substitution reactions. However, given the substitution pattern of this compound, the positions ortho and para to the methoxy group (positions 4 and 6) are the most likely sites for further functionalization.

Electrophilic halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) can introduce bromine or chlorine atoms, which can alter the electronic nature of the ring and serve as handles for subsequent cross-coupling reactions. Nitration could introduce a nitro group, a strong electron-withdrawing group, which can be subsequently reduced to an amine, providing a new point for derivatization.

Another advanced strategy is directed ortho-metalation (DoM). The methoxy and carboxylic acid groups can direct a strong base like n-butyllithium to deprotonate the C2 or C6 position, creating a lithiated species. This powerful nucleophile can then be quenched with a variety of electrophiles (e.g., iodine, aldehydes, alkyl halides) to install a diverse range of substituents with high regioselectivity. Such modifications are critical in SAR studies to explore how substituents on this ring impact receptor affinity and functional activity. rsc.org

Synthesis of Analogs and Structurally Related Compounds for Structure-Activity Relationship Studies

SAR studies are the cornerstone of medicinal chemistry, providing insights into how molecular structure correlates with biological activity. nih.govnih.gov For a scaffold like this compound, a systematic exploration of its constituent parts is essential.

Isosteric Replacements within the Phenyl Rings

Isosteric and bioisosteric replacements involve substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing a desired property without losing biological activity. drughunter.comnih.gov

For the phenyl rings in the core structure, a common strategy is to replace one of the benzene (B151609) rings with a heterocycle. This can improve properties like solubility, reduce metabolic liability, and introduce new interaction points with the target protein. openaccessjournals.com For instance, in the development of GPR40 agonists, replacing a phenyl ring with heterocycles like pyridine (B92270), pyrimidine, or isoxazole (B147169) has been a successful strategy. nih.govnih.govscite.ai Specifically, the acetyl-bearing phenyl ring could be replaced with a pyridine ring to introduce a basic nitrogen atom, potentially forming a salt bridge with an acidic residue in the receptor.

Table 2: Examples of Isosteric Ring Replacements for SAR Studies

| Original Ring | Isosteric Replacement | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Phenyl (Acetyl-bearing) | Pyridine | Introduce H-bond acceptor, alter pKa. | Modulate solubility, receptor interactions. |

| Phenyl (Methoxy/Carboxy-bearing) | Thiophene | Alter ring electronics and size. | Fine-tune lipophilicity and binding geometry. |

| Phenyl (General) | 3,5-Dimethylisoxazole | Introduce different dipole moment and H-bond capabilities. nih.gov | Enhance potency and selectivity. nih.gov |

Homologation and Truncation Strategies

Homologation (inserting a methylene (B1212753) group, -CH2-) and truncation (removing parts of the molecule) are used to probe the spatial requirements of the receptor's binding pocket. researchgate.net

Homologation: A methylene spacer could be inserted between the two phenyl rings, converting the biphenyl (B1667301) core to a diphenylmethane (B89790) structure. This would increase the flexibility and the distance between the two aromatic systems, testing the importance of the rigid biaryl conformation. Similarly, the acetyl group (-COCH3) could be homologated to a propionyl group (-COCH2CH3) to probe for additional hydrophobic pockets.

Truncation: Conversely, one of the phenyl rings could be removed entirely to confirm the necessity of the biaryl pharmacophore. For example, synthesizing 3-acetylbenzoic acid and 3-methoxybenzoic acid and testing their activity would clarify the contribution of each half of the molecule. While often leading to a loss of potency, this strategy is crucial for defining the minimal pharmacophore required for activity.

Incorporation of Heterocyclic Scaffolds

Beyond simple isosteric replacement of a single ring, entire new heterocyclic systems can be incorporated or fused to the core structure. This can lead to novel chemical matter with significantly different properties. researchgate.netmdpi.com

One approach involves replacing the carboxylic acid functionality with acidic heterocycles like a tetrazole or a 5-oxo-1,2,4-oxadiazole. drughunter.comopenaccessjournals.com Tetrazoles are well-known bioisosteres for carboxylic acids, often providing similar acidity but with increased metabolic stability and different lipophilicity. nih.govopenaccessjournals.com This has been a successful strategy in many drug discovery programs, including for GPR40 agonists. openaccessjournals.com

Another strategy involves replacing the biphenyl-carboxylic acid scaffold with a completely different core that maintains the key pharmacophoric features. For instance, research into GPR40 agonists has explored scaffolds like 3-(1,3,4-thiadiazol-2-yl)propanoic acid, where the biaryl system is replaced by a thiadiazole linked to a phenyl ring via a flexible chain. researchgate.net These efforts aim to discover novel chemotypes with improved drug-like properties, moving away from the potential liabilities of the original scaffold.

Advanced Spectroscopic and Chromatographic Characterization in Research of 3 3 Acetylphenyl 5 Methoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for the structural elucidation of 3-(3-Acetylphenyl)-5-methoxybenzoic acid, offering precise information about the chemical environment of each proton and carbon atom.

To definitively assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two phenyl rings. For instance, it would show correlations between the protons on the 3-acetylphenyl group and, separately, the protons on the 5-methoxybenzoic acid moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals of the aromatic rings and the methyl groups of the acetyl and methoxy (B1213986) functionalities.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between:

The protons of the acetyl methyl group and the carbonyl carbon, as well as the adjacent aromatic carbon.

The protons of the methoxy group and the carbon of the benzoic acid ring to which it is attached.

Protons on one aromatic ring and the carbons of the other ring, establishing the crucial link between the two phenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. For a relatively rigid molecule like this, NOESY could help confirm the connectivity and provide insights into the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below. The actual values would need to be determined experimentally.

| Atom/Group | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key Expected HMBC Correlations |

| COOH | ~12-13 | ~167 | To aromatic protons on the benzoic acid ring |

| C=O (Acetyl) | - | ~198 | From acetyl methyl protons and adjacent aromatic protons |

| OCH₃ | ~3.9 | ~56 | To the C5 carbon of the benzoic acid ring |

| CH₃ (Acetyl) | ~2.6 | ~27 | To the acetyl carbonyl carbon |

| Aromatic H | ~7.5-8.2 | ~128-140 | To various aromatic carbons and the carbons of the substituent groups |

Currently, there is no publicly available research on the solid-state NMR analysis of this compound. However, if this compound were found to exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. This could be used to distinguish between polymorphs, which might exhibit different packing arrangements and intermolecular interactions, leading to distinct chemical shifts and relaxation times.

For a molecule of this complexity, advanced NMR pulse sequences could further refine the structural analysis. For instance, 1,1-ADEQUATE and 1,n-ADEQUATE experiments could provide unambiguous evidence for carbon-carbon connectivities, which would be particularly useful for confirming the structure of the biphenyl (B1667301) core. Other experiments could be employed to measure long-range proton-carbon coupling constants, offering further constraints for structural and conformational analysis.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be employed to determine the accurate mass of the parent ion, which in turn would provide the elemental composition of this compound, confirming its molecular formula (C₁₆H₁₄O₄).

Electrospray Ionization (ESI): Given the presence of a carboxylic acid group, ESI in negative ion mode would be a highly effective ionization technique. It would be expected to produce a prominent deprotonated molecule [M-H]⁻. In positive ion mode, a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for less polar compounds. It would likely also produce [M+H]⁺ or [M-H]⁻ ions, though it can sometimes induce more in-source fragmentation compared to ESI.

Tandem mass spectrometry (MS/MS) would involve isolating the parent ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would provide a "fingerprint" of the molecule and confirm the connectivity of the functional groups.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would likely involve:

Loss of a methyl radical (•CH₃) from the acetyl group.

Loss of carbon dioxide (CO₂) from the carboxylate group.

Cleavage of the bond between the two phenyl rings.

A hypothetical table of major expected fragments in an MS/MS experiment is shown below.

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| [M-H]⁻ (269.08) | 254.06 | •CH₃ | [M-H-CH₃]⁻ |

| [M-H]⁻ (269.08) | 225.08 | CO₂ | [M-H-CO₂]⁻ |

| [M-H]⁻ (269.08) | 149.06 | C₈H₇O | Fragment corresponding to the deprotonated 5-methoxybenzoic acid moiety |

| [M-H]⁻ (269.08) | 119.05 | C₈H₅O₃ | Fragment corresponding to the 3-acetylphenyl radical anion |

Isotopic Labeling for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments through a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. In the context of this compound, while specific published studies on its isotopic labeling are not prevalent, the methodology can be hypothetically applied to elucidate its synthetic pathways or metabolic fate.

For instance, in a Suzuki coupling reaction to form the biaryl backbone, one of the precursors could be labeled. If synthesizing the compound from 3-bromo-5-methoxybenzoic acid and 1-(3-ethynylphenyl)ethan-1-one, one could use a ¹³C-labeled version of the acetyl group on the phenylacetylene (B144264) precursor. By analyzing the final product using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the position of the ¹³C label would confirm the integrity of the acetyl group throughout the reaction sequence.

Similarly, to study the metabolic pathway of this compound in a biological system, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) could be incorporated into the molecule. For example, the methoxy group could be labeled with ¹³C (¹³CH₃O-) or the carboxylic acid group with ¹⁸O (-CO¹⁸OH). Following administration, metabolites could be identified by the characteristic isotopic signature in mass spectrometry, distinguishing them from endogenous compounds. This approach is crucial for understanding processes like demethylation, oxidation, or conjugation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques for identifying functional groups and providing a unique "vibrational fingerprint" of a molecule. The spectra are determined by the vibrations (stretching, bending, twisting) of the chemical bonds within the molecule. For this compound, the spectra would be complex, showing characteristic absorptions for its constituent functional groups.

Based on data from related benzoic acid derivatives researchgate.netorientjchem.orgnist.govchemicalbook.comchemicalbook.com, a predictive table of the major vibrational frequencies for this compound can be constructed.

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Notes |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak | Very broad due to strong hydrogen bonding in the dimeric form. |

| Aromatic C-H | Stretching | 3100-3000 | Strong | Characteristic of sp² C-H bonds. |

| Aliphatic C-H | Stretching | 3000-2850 | Medium | From the acetyl methyl and methoxy methyl groups. |

| Ketone (C=O) | Stretching | 1700-1680 | Strong | Conjugated to the aromatic ring, lowering the frequency. |

| Carboxylic Acid (C=O) | Stretching | 1710-1680 | Strong | Also lowered by conjugation and hydrogen bonding. |

| Aromatic C=C | Stretching | 1600, 1580, 1450 | Strong | Multiple bands are characteristic of the aromatic rings. |

| C-O (Acid/Ether) | Stretching | 1320-1210 (Acid), 1275-1200 (Aryl Ether) | Medium-Weak | Two distinct C-O stretching bands are expected. |

| Aromatic C-H | Out-of-Plane Bending | 900-675 | Weak | Pattern is indicative of the 1,3 and 1,3,5 substitution patterns. |

This table is predictive and based on characteristic group frequencies. Actual values may vary.

The IR spectrum would be dominated by the extremely broad O-H stretch of the carboxylic acid dimer and the two strong carbonyl (C=O) peaks from the ketone and carboxylic acid functions. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic backbone and the C=C bonds, which often give strong, sharp signals. Combined, these techniques provide a comprehensive profile for structural confirmation. orientjchem.orgresearchgate.net

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination and Supramolecular Assembly

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. By diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, one can generate a precise map of atomic positions. While specific crystallographic data for this compound is not publicly available, the analysis of analogous structures demonstrates the power of this technique. researchgate.net

Should a suitable single crystal of the compound be grown, a single-crystal X-ray diffraction experiment would yield:

Absolute Configuration: Unambiguous confirmation of the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing the effects of steric hindrance and electronic conjugation.

Conformation: The dihedral angles between the two phenyl rings and the orientation of the methoxy and acetyl substituents relative to their respective rings.

This detailed structural information is invaluable for understanding the compound's physical properties and for rational drug design, where molecular shape is critical.

Theoretical and Computational Chemistry Approaches for 3 3 Acetylphenyl 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods provide a microscopic understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. For 3-(3-Acetylphenyl)-5-methoxybenzoic acid, DFT calculations, often employing a basis set like B3LYP/6-311G, would be used to determine bond lengths, bond angles, and dihedral angles corresponding to the global energy minimum. This optimized structure is the foundational piece of information for all further computational analyses.

Frontier Molecular Orbital (FMO) Analysis for Reaction Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, relating to electron-donating ability. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital, relating to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | The energy difference between HOMO and LUMO, a descriptor of chemical reactivity and stability. |

Note: The data in this table is illustrative and would be determined through specific DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The ESP map uses a color spectrum to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid and acetyl groups, and positive potential near the acidic hydrogen.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations explore the conformational flexibility and interaction of the molecule with its environment over time.

Conformational Analysis and Energy Landscape Exploration

This compound possesses rotational freedom around the single bond connecting the two phenyl rings. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating this bond and calculating the energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformers that are likely to be predominantly present under physiological conditions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. In a hypothetical docking study, this compound would be placed into the active site of a target protein. A scoring function would then be used to estimate the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of such studies can guide the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior within a biological context, such as its interaction with a target protein or its passage through a cell membrane.

An MD simulation of this compound complexed with a putative protein target, for instance, would involve placing the docked ligand-protein system in a simulated physiological environment—a box of water molecules and ions at a specific temperature and pressure. The simulation would then calculate the forces between all atoms and use these forces to predict their movements over a series of small time steps.

The resulting trajectory can reveal:

Conformational Changes: How the binding of this compound might alter the shape and flexibility of the target protein, potentially activating or inhibiting its function.

Binding Stability: The stability of the interaction between the compound and its target over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein can be monitored. A stable RMSD suggests a persistent binding mode.

Interaction Footprint: The specific amino acid residues that form lasting interactions (e.g., hydrogen bonds, hydrophobic contacts) with the compound can be identified. This information is invaluable for understanding the basis of molecular recognition.

For example, a hypothetical MD simulation could track the distance between the carboxyl group of the benzoic acid moiety and a key basic residue in the protein's active site, or the orientation of the acetylphenyl group within a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. Cheminformatics involves the use of computational methods to analyze and manage chemical data.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Relevant molecular descriptors for this compound and its analogs could include:

Topological descriptors: Which describe the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments, which are influenced by the methoxy (B1213986) and acetyl groups.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which is crucial for membrane permeability.

Steric descriptors: Which relate to the size and shape of the molecule.

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be built that correlates these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized analogs. The quality of a QSAR model is often assessed by its statistical robustness. nih.gov

A hypothetical QSAR equation might look like: log(1/IC50) = a(logP) - b(Molecular_Weight) + c*(Dipole_Moment) + d where a, b, c, and d are coefficients determined from the regression analysis.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For this compound, if a target protein has been identified, its 3D structure can be used for structure-based virtual screening.

The process would involve:

Library Preparation: A large database of commercially available or synthetically accessible compounds is curated.

Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. Docking programs predict the preferred orientation and conformation of the ligand when bound to the protein and assign a score based on the predicted binding affinity.

Ranking and Selection: The compounds are ranked based on their docking scores, and the top-scoring "hits" are selected for further investigation.

This approach can be used to design a focused library of novel analogs of this compound by modifying its core structure and then screening these virtual analogs. For instance, the position of the methoxy group could be altered, or the acetyl group could be replaced with other functionalities to explore the structure-activity relationship. A study on a related N-(3-acetylphenyl) derivative demonstrated the use of molecular docking to predict favorable interactions with a target protein. nih.gov

Mechanistic Predictions Based on Computational Data

Computational data from methods like molecular docking and MD simulations can provide valuable insights into the potential mechanism of action of this compound.

For example, if docking studies consistently place the carboxyl group of the compound in a position to form a salt bridge with a key lysine (B10760008) residue in an enzyme's active site, and the acetylphenyl group in a hydrophobic pocket, it can be hypothesized that these interactions are critical for its inhibitory activity. The methoxy group's role could also be interrogated; for instance, it might orient the molecule within the binding site through specific interactions. researchgate.net

The combination of these computational approaches allows for the formulation of a detailed, testable hypothesis about how this compound exerts its biological effect at the molecular level, guiding future experimental validation.

Data Tables

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Analog | logP | Molecular Weight ( g/mol ) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted IC50 (µM) |

| This compound | 3.1 | 270.28 | 1 | 4 | 15.2 |

| 3-(3-Ethylphenyl)-5-methoxybenzoic acid | 3.4 | 256.29 | 1 | 3 | 22.5 |

| 3-(3-Acetylphenyl)-5-hydroxybenzoic acid | 2.5 | 256.25 | 2 | 4 | 12.8 |

| 3-(4-Acetylphenyl)-5-methoxybenzoic acid | 3.0 | 270.28 | 1 | 4 | 35.7 |

| 3-(3-Acetylphenyl)-4-methoxybenzoic acid | 3.2 | 270.28 | 1 | 4 | 28.1 |

Table 2: Example Results from a Virtual Screening Campaign for Analogs of this compound

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | -8.5 | H-bond with Lys122, Hydrophobic interaction with Phe210 |

| Analog_101 | -9.2 | H-bond with Lys122, Arg126; Hydrophobic interaction with Phe210 |

| Analog_102 | -7.8 | H-bond with Lys122 |

| Analog_103 | -9.5 | H-bond with Lys122; Pi-pi stacking with Tyr208 |

| Analog_104 | -8.1 | Hydrophobic interaction with Phe210, Leu180 |

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible preclinical data regarding the biological activities and mechanisms of action for the chemical compound this compound. Specifically, information pertaining to its effects on enzyme inhibition and activation, as well as its receptor binding and modulation properties, could not be identified.

Therefore, the requested article, structured around the investigation of its biological activities with a preclinical focus, cannot be generated at this time due to the absence of research findings on this particular compound in the specified areas of study.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the potential enzyme targets, inhibition kinetics, and receptor interactions of this compound. Without such primary data, any discussion of its biological activities would be purely speculative and would not meet the required standards of scientific accuracy.

Investigation of Biological Activities and Mechanisms of Action for 3 3 Acetylphenyl 5 Methoxybenzoic Acid Preclinical Focus

Cellular Pathway Modulation and Signal Transduction in Model Systems

No studies were identified that investigated the effects of 3-(3-Acetylphenyl)-5-methoxybenzoic acid on cellular pathways or signal transduction in model systems.

Apoptosis and Cell Cycle Regulation in Cell Lines

There is no available research detailing the impact of this compound on apoptosis or the regulation of the cell cycle in any tested cell lines. While studies on other benzoic acid derivatives or structurally related molecules have shown effects on cell cycle arrest and apoptosis induction nih.govnih.gov, these findings are not directly applicable to the specific compound .

Anti-inflammatory Mechanisms in Cell-Based Assays

Information regarding the anti-inflammatory mechanisms of this compound in cell-based assays is not present in the current scientific literature. Research on other salicylic (B10762653) and benzoic acid derivatives has demonstrated anti-inflammatory properties, often linked to the inhibition of pathways involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling nih.govmdpi.com, but no such data exists for this compound.

Antiproliferative Effects in Specific Cancer Cell Lines

No published data are available concerning the antiproliferative effects of this compound on any specific cancer cell lines.

Antimicrobial or Antiviral Activities in In Vitro or Animal Models

There is no evidence from in vitro or animal model studies to support any antimicrobial or antiviral activities for this compound. Studies on other distinct benzoic acid derivatives have reported a range of antimicrobial and antiviral activities against various pathogens nih.govresearchgate.netmdpi.comresearchgate.net, but these results are specific to the compounds tested in those studies.

Immunomodulatory Effects in Preclinical In Vivo or In Vitro Models

The potential immunomodulatory effects of this compound have not been described in any preclinical in vivo or in vitro models. A study on a different, structurally distinct compound, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole, showed immunomodulatory activity by enhancing interleukin-10 levels in a rat model of colitis, but this cannot be extrapolated to this compound. nih.gov

Target Identification and Validation Methodologies

No studies have been published that attempt to identify or validate the specific molecular targets of this compound. Methodologies such as chemical proteomics and thermal proteome profiling are powerful tools for unbiased drug target deconvolution nih.govnih.gov, but there is no indication that these techniques have been applied to this particular compound.

Detailed Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Key Pharmacophoric Elements

The pharmacophore of a molecule encompasses the essential steric and electronic features that are necessary for its interaction with a specific biological target. nih.gov For 3-(3-Acetylphenyl)-5-methoxybenzoic acid, the key pharmacophoric elements can be deduced by analyzing its constituent parts: the biphenyl (B1667301) core, the meta-acetyl group, the meta-methoxy group, and the carboxylic acid function.

The pharmacophoric features likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the acetyl group.

A hydrogen bond acceptor: The oxygen atom of the methoxy (B1213986) group.

A hydrogen bond donor and acceptor: The carboxylic acid group, which can also exist as a carboxylate anion at physiological pH, providing a negative charge for ionic interactions. mdpi.com

Two aromatic hydrophobic regions: The two phenyl rings.

The spatial arrangement of these features is crucial for binding to a biological target. The distances and angles between the hydrogen bond donors/acceptors and hydrophobic centers define the pharmacophore model. In related series of compounds, the modification of these features has been shown to significantly impact biological activity. For instance, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime at the acetyl position, which alters the hydrogen bonding and electronic properties, led to a significant increase in antiproliferative activity. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the biphenyl scaffold are critical in modulating the biological activity and selectivity of the compound. The acetyl and methoxy groups in this compound exert significant electronic and steric influences.

Acetyl Group: The acetyl group is a meta-directing deactivating group. Its carbonyl moiety is a strong electron-withdrawing group due to the electronegativity of the oxygen atom. This influences the electron density of the phenyl ring it is attached to. The acetyl group can participate in hydrogen bonding as an acceptor, which can be a crucial interaction with a biological target. Sterically, the acetyl group is relatively bulky, which can influence the preferred conformation of the biphenyl system and create specific interactions within a binding pocket.

The interplay of these electronic effects (electron-withdrawing acetyl vs. electron-donating methoxy) on the two different rings can create a unique electronic environment that may be key to its specific biological target recognition.

The positions of the acetyl and methoxy groups are critical. In this compound, both substituents are in the meta position relative to the point of attachment of the other ring. This specific arrangement dictates the vectoral properties of the molecule's interaction with a target.

Studies on other biphenyl series have shown that positional isomerism can have a profound impact on activity. For example, in a series of biphenyl carboxylic acid derivatives tested for anticancer activity, the type and position of substituents were found to be critical for their potency. The table below, derived from studies on related biphenyl carboxylic acid analogs, illustrates how substituent changes can affect biological activity, in this case, anticancer potency against MCF-7 and MDA-MB-231 cell lines. While not the exact compound, this data provides insight into how substitutions on the biphenyl scaffold can modulate activity. ajgreenchem.com

| Compound ID (Analog) | Substituents | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |

|---|---|---|---|

| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3j | 4'-Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |

This data suggests that even seemingly subtle changes to the substitution pattern can lead to noticeable differences in biological effect. Therefore, the specific 3,5-substitution pattern on the benzoic acid ring and the 3'-substitution on the other ring in the title compound are expected to be crucial for its unique activity profile.

Role of the Carboxylic Acid Moiety in Target Recognition and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical)

The carboxylic acid group is a key functional group in many drugs, playing a vital role in both pharmacodynamics and pharmacokinetics. mdpi.comresearchgate.net

Target Recognition: At physiological pH, the carboxylic acid is predominantly ionized to a carboxylate anion. This negative charge allows for strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's binding site. The carboxylate can also act as a strong hydrogen bond acceptor. These interactions can be critical for anchoring the molecule to its target and are often a major contributor to binding affinity.

ADME Properties: The presence of a carboxylic acid significantly influences a molecule's ADME profile.

Absorption: The ionizable nature of the carboxylic acid can lead to lower passive permeability across biological membranes. However, it can also be a substrate for uptake transporters.

Distribution: The increased polarity due to the carboxylic acid can limit distribution into the central nervous system but may enhance solubility in plasma.

Metabolism: Carboxylic acids can undergo phase II metabolism, primarily through glucuronidation, to form acyl glucuronides. These metabolites are generally more water-soluble and readily excreted. mdpi.com

Excretion: The increased polarity facilitates renal and biliary excretion.

The carboxylic acid moiety in this compound is therefore a double-edged sword: essential for potent target interaction but also a potential liability for oral bioavailability and metabolic stability.

Conformational Preferences and Their Correlation with Biological Activity

The two phenyl rings of a biphenyl system are generally not coplanar due to steric hindrance between the ortho hydrogens. researchgate.net The resulting dihedral angle determines the three-dimensional shape of the molecule, which is critical for its fit into a biological target. The energy barrier to rotation around the central carbon-carbon bond can be significant, especially with bulky ortho substituents, potentially leading to atropisomerism where the rotational isomers are stable and separable. pharmaguideline.com

Identification of Hotspots for Further Chemical Modification

Based on the analysis of the pharmacophoric elements and substituent effects, several "hotspots" for further chemical modification can be identified to potentially improve the potency, selectivity, and ADME properties of this compound.

The Acetyl Group: This is a prime location for modification. As seen in related compounds, converting the ketone to an oxime or other hydrogen-bonding moieties could enhance activity. nih.gov The methyl group of the acetyl could also be replaced with other alkyl or functionalized groups to probe for additional interactions.

The Methoxy Group: The methoxy group could be replaced with other alkoxy groups of varying sizes to explore the steric tolerance of the binding pocket. Alternatively, it could be replaced with other electron-donating groups or hydrogen bond acceptors.

The Biphenyl Scaffold: The phenyl rings themselves can be modified. Introducing substituents at other positions could fine-tune the electronic properties and provide additional interaction points. For example, adding a fluorine atom can sometimes improve metabolic stability and binding affinity. researchgate.net

The Carboxylic Acid: While likely essential for activity, the carboxylic acid could be replaced with bioisosteres to improve ADME properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. researchgate.net These replacements can maintain the acidic character and hydrogen bonding capabilities while potentially altering the metabolic profile and cell permeability.

The table below summarizes potential modifications and their expected impact.

| Hotspot | Potential Modification | Rationale |

|---|---|---|

| Acetyl Group | Oxime, alcohol, larger ketones | Alter H-bonding, explore steric limits |

| Methoxy Group | Ethoxy, isopropoxy, hydroxyl | Modulate lipophilicity and steric bulk |

| Phenyl Rings | Fluorine, chlorine, methyl | Fine-tune electronics, improve metabolic stability |

| Carboxylic Acid | Tetrazole, hydroxamic acid | Improve ADME properties (bioisosteric replacement) |

Potential Preclinical and Mechanistic Applications of 3 3 Acetylphenyl 5 Methoxybenzoic Acid in Research

Development as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins or pathways. tandfonline.comnih.gov For 3-(3-Acetylphenyl)-5-methoxybenzoic acid to be developed into a chemical probe, it would first need to exhibit potent and selective binding to a specific biological target. tandfonline.com

Assuming this compound was identified as a binder for a target protein, its structure offers several points for chemical modification to convert it into a probe. The acetylphenyl moiety or the methoxybenzoic acid ring could be appended with reporter tags.

Potential Modifications for Probe Development:

Biotinylation: A biotin (B1667282) tag could be added, often via a linker attached to the carboxylic acid, to facilitate pull-down experiments and identify the protein's binding partners.

Fluorescent Labeling: Attaching a fluorophore would allow for visualization of the target protein within cells using techniques like confocal microscopy, helping to understand its subcellular localization and trafficking. rsc.org

Photo-affinity Labeling: The introduction of a photoreactive group would enable the probe to form a permanent, covalent bond with its target upon exposure to UV light, which is invaluable for definitively identifying the target protein from a complex mixture.

The goal is to create a tool that can be used to ask specific questions about a target's function in a biological system. youtube.com

Contribution to Lead Compound Discovery and Optimization in Preclinical Drug Discovery

In drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may have suboptimal properties. This lead is then chemically modified to improve its potency, selectivity, and pharmacokinetic profile.

Given its structure, this compound could serve as a valuable lead compound. The biphenyl (B1667301) core is a common feature in many biologically active molecules, and the functional groups offer clear handles for medicinal chemists to perform structure-activity relationship (SAR) studies.

Hypothetical SAR Study Table:

| Position of Modification | Original Group | Potential Modifications | Hypothetical Goal of Modification |

| 3-position of the benzoic acid | Acetylphenyl | Varying substituted phenyl rings | Explore tolerance for steric bulk and electronics to improve binding affinity. |

| 5-position of the benzoic acid | Methoxy (B1213986) | Hydrogen, hydroxyl, larger alkoxy groups | Probe for key hydrogen bonding interactions and optimize metabolic stability. |

| 1-position of the benzoic acid | Carboxylic Acid | Ester, amide, tetrazole | Improve cell permeability and oral bioavailability by masking the charge. |

| 3-position of the phenyl ring | Acetyl | Amine, alcohol, cyano group | Investigate different electronic and hydrogen bonding interactions with the target. |

Through systematic modifications, researchers could optimize the initial hit into a potent and selective drug candidate ready for further preclinical testing.

Application in Target Validation and Assay Development for High-Throughput Screening

Target validation is the process of confirming that a specific biological molecule (the "target") is critically involved in a disease process and is a suitable point for therapeutic intervention. strath.ac.ukucl.ac.uk If this compound were found to selectively modulate a novel protein, it would become an essential tool for validating that target. ucl.ac.uk

Furthermore, in high-throughput screening (HTS), where hundreds of thousands of compounds are tested for activity, well-characterized molecules are needed to ensure the assay is working correctly. In this context, if this compound were a known inhibitor of a target enzyme, it could be used as a positive control in an HTS campaign designed to find new, perhaps more potent, inhibitors of that same enzyme. ucl.ac.uk Its presence would confirm that the assay can detect the desired inhibitory activity.

Use as a Tool for Elucidating Specific Biochemical Pathways

Understanding the complex network of interactions that constitute a biochemical pathway is a fundamental goal of molecular biology. Small molecules that can selectively inhibit or activate a single protein in a pathway are powerful tools for this purpose. nih.govnih.gov

If this compound were demonstrated to be a highly selective inhibitor of a particular kinase, for example, researchers could use it to dissect the role of that specific kinase in a signaling cascade. By treating cells with the compound and observing the downstream effects—such as changes in protein phosphorylation or gene expression—they could map the connections and dependencies within the pathway. This provides a level of temporal control that genetic methods like RNA interference sometimes lack. nih.gov

Integration into Materials Science Research

The applications of a molecule like this compound are not limited to biology. Its rigid, aromatic structure and functional groups make it a candidate for use in materials science. Benzoic acid and its derivatives are known to be useful in the creation of various materials, from plasticizers to liquid crystals. scirp.orgresearchgate.netjustlonghealth.com

Potential Materials Science Applications:

Liquid Crystals: The rod-like shape of the molecule is a common feature in molecules that form liquid crystalline phases, which are crucial for display technologies. scirp.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions. This molecule could potentially be used as an organic "linker" to build porous, crystalline MOFs. These materials have applications in gas storage, catalysis, and chemical separations.

Functional Polymers: The compound could be incorporated into polymers to bestow specific properties. For instance, its aromatic nature could enhance thermal stability or its polar groups could modify the polymer's surface properties. Benzoic acid derivatives are sometimes used to improve the properties of coatings and resins. justlonghealth.com Benzoic acid itself has also been studied for inclusion within polymer crystalline cavities. mdpi.com

Future Research Directions and Unresolved Challenges in the Study of 3 3 Acetylphenyl 5 Methoxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For 3-(3-Acetylphenyl)-5-methoxybenzoic acid, future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic approaches for similar biaryl structures often rely on traditional cross-coupling reactions, which may involve expensive catalysts, harsh reaction conditions, and the generation of significant waste.

Future investigations could explore:

C-H Activation: Direct arylation via C-H activation would be a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer high selectivity and reduce the need for protecting groups and harsh reagents.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Cross-Coupling | Well-established, versatile | Catalyst cost, waste generation |

| C-H Activation | Atom-economical, reduced steps | Selectivity, substrate scope |

| Flow Chemistry | High control, scalability, safety | Specialized equipment required |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and cost |

Deeper Mechanistic Dissection of Biological Interactions

Assuming that this compound is found to have biological activity, a critical area of future research will be to elucidate its mechanism of action at the molecular level. This understanding is paramount for optimizing its therapeutic effects and minimizing potential side effects.

Key research questions to address include:

What are the primary molecular targets of the compound?

How does the compound bind to its target(s)?

What are the downstream signaling pathways that are modulated by the compound?

Techniques such as X-ray crystallography, cryo-electron microscopy, and computational docking studies will be invaluable in visualizing the binding interactions between this compound and its biological targets.

Discovery of New and Unanticipated Biological Targets

The unique structural features of this compound may endow it with the ability to interact with novel or unanticipated biological targets. High-throughput screening campaigns against a diverse range of cellular and biochemical assays could reveal unexpected therapeutic opportunities. Furthermore, chemoproteomics approaches could be employed to identify the direct binding partners of the compound in a cellular context, potentially uncovering novel mechanisms of action and therapeutic applications.

Development of Advanced Delivery Systems for In Vitro or Animal Studies

The physicochemical properties of this compound, such as its solubility and permeability, will be critical determinants of its bioavailability and efficacy. Future research should focus on the development of advanced delivery systems to enhance its therapeutic potential.

Potential delivery strategies could include:

Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles could improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.

Prodrug Approaches: Modification of the carboxylic acid or acetyl group to create a prodrug could enhance the compound's absorption and distribution, with the active form being released at the site of action.

Addressing Challenges in Selectivity and Off-Target Effects in Preclinical Research

A major challenge in drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing off-target effects and associated toxicities. For this compound, extensive preclinical profiling will be necessary to assess its selectivity. This will involve screening the compound against a panel of related and unrelated receptors, enzymes, and ion channels. Should off-target effects be identified, medicinal chemistry efforts can be directed towards modifying the structure of the compound to improve its selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. In the context of this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: AI/ML models can be trained on existing data for similar compounds to predict the biological activity, physicochemical properties, and potential toxicity of this compound and its analogs.

De Novo Design: Generative AI models can be used to design novel analogs of this compound with improved properties, such as enhanced potency or selectivity.

Clinical Trial Optimization: AI has been used to identify patient populations and advance analysis in clinical trials for other therapeutics, a strategy that could be applied to this compound in the future.

The integration of AI and ML into the research pipeline for this compound has the potential to accelerate the discovery and development process, reduce costs, and increase the probability of success.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.